5-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide
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Overview
Description
5-Methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that belongs to a class of molecules known for their diverse biological activities. The structure features a thiophene ring substituted with sulfonamide and a benzo[c][1,2,5]thiadiazole derivative, which imparts unique chemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves a multi-step reaction starting from commercially available precursors. The key steps typically include:
Formation of the benzo[c][1,2,5]thiadiazole core: : This is achieved via the reaction of an o-phenylenediamine derivative with a sulfonating agent under controlled conditions.
Introduction of the thiophene-2-sulfonamide moiety: : This is usually done via sulfonamide formation, where an appropriate thiophene derivative is reacted with a sulfonamide precursor.
Final coupling: : The benzo[c][1,2,5]thiadiazole and thiophene-2-sulfonamide intermediates are coupled using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production typically scales up these laboratory procedures, emphasizing reaction efficiency, yield optimization, and purification techniques. High-throughput synthesis methods and automated processes may be employed to meet the demand.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of chemical reactions, such as:
Reduction: : This process reduces the compound, often targeting the sulfonamide or thiadiazole rings.
Substitution: : Functional groups on the compound, particularly at the methyl or sulfonamide positions, can be substituted with other groups.
Common Reagents and Conditions
Oxidation reagents: : m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H2O2)
Reduction reagents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: : Various alkyl halides, Grignard reagents
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Simplified thiophene or benzo-thiadiazole derivatives
Substitution: Various alkylated or arylated derivatives
Scientific Research Applications
The compound has several scientific research applications:
Chemistry: : It is used in studies of electron transport and charge transfer due to its unique electronic properties.
Biology: : Researchers explore its potential as a pharmacophore for developing new drugs targeting specific enzymes or receptors.
Industry: : Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets:
Enzyme inhibition: : It can bind to and inhibit the activity of certain enzymes, disrupting biological pathways.
Receptor modulation: : The compound may act as an agonist or antagonist to various receptors, influencing cellular signaling pathways.
Pathways involved: : These interactions can affect pathways involved in cell proliferation, apoptosis, and immune responses.
Comparison with Similar Compounds
Similar Compounds
5-methyl-N-(2-(benzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide
3-methyl-5-(benzo[c][1,2,5]thiadiazol-1-yl)-2-thiophenesulfonamide
Comparison
Uniqueness: : The presence of the additional 3-methyl and 2,2-dioxide groups in the structure provides distinct electronic and steric properties, making the compound unique among its peers.
Biological activity: : Compared to its analogs, this compound may show enhanced or different biological activities due to its unique substituent pattern.
This compound's intriguing structure and versatile reactivity make it a valuable subject for scientific inquiry and industrial application.
Properties
IUPAC Name |
5-methyl-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S3/c1-11-7-8-14(22-11)23(18,19)15-9-10-17-13-6-4-3-5-12(13)16(2)24(17,20)21/h3-8,15H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XADRVRSXJKAHOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCCN2C3=CC=CC=C3N(S2(=O)=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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